N~1~,N~8~-Dibenzylnaphthalene-1,8-diamine
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Overview
Description
N~1~,N~8~-Dibenzylnaphthalene-1,8-diamine is an organic compound derived from naphthalene It is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dibenzylnaphthalene-1,8-diamine typically involves the reaction of naphthalene-1,8-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N1,N~8~-Dibenzylnaphthalene-1,8-diamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Dibenzylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,8-dione derivatives.
Reduction: Naphthalene-1,8-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~8~-Dibenzylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~8~-Dibenzylnaphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~8~-Dimethylnaphthalene-1,8-diamine
- N~1~,N~8~-Diethylnaphthalene-1,8-diamine
- N~1~,N~8~-Dipropylnaphthalene-1,8-diamine
Uniqueness
N~1~,N~8~-Dibenzylnaphthalene-1,8-diamine is unique due to the presence of benzyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The benzyl groups enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
113515-64-3 |
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Molecular Formula |
C24H22N2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-N,8-N-dibenzylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C24H22N2/c1-3-9-19(10-4-1)17-25-22-15-7-13-21-14-8-16-23(24(21)22)26-18-20-11-5-2-6-12-20/h1-16,25-26H,17-18H2 |
InChI Key |
YFRDVQIDOZPPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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